molecular formula C15H19Cl3N2O3 B2399208 Tert-butyl N-[2-[(2-chloroacetyl)amino]-1-(2,3-dichlorophenyl)ethyl]carbamate CAS No. 2411269-33-3

Tert-butyl N-[2-[(2-chloroacetyl)amino]-1-(2,3-dichlorophenyl)ethyl]carbamate

Cat. No.: B2399208
CAS No.: 2411269-33-3
M. Wt: 381.68
InChI Key: UTPZOWBHLWUZTE-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-[(2-chloroacetyl)amino]-1-(2,3-dichlorophenyl)ethyl]carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a chloroacetyl group, and a dichlorophenyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-[(2-chloroacetyl)amino]-1-(2,3-dichlorophenyl)ethyl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 2-chloroacetyl chloride in the presence of a base to form tert-butyl (2-chloroacetyl)carbamate . This intermediate is then reacted with 2,3-dichloroaniline under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-[(2-chloroacetyl)amino]-1-(2,3-dichlorophenyl)ethyl]carbamate can undergo several types of chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include bases such as sodium hydroxide or potassium carbonate for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the chloroacetyl group can lead to the formation of various substituted derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[2-[(2-chloroacetyl)amino]-1-(2,3-dichlorophenyl)ethyl]carbamate is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

Its structure suggests it could be modified to create compounds with specific biological activities, such as enzyme inhibitors or receptor agonists .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-[(2-chloroacetyl)amino]-1-(2,3-dichlorophenyl)ethyl]carbamate is not well-documented. based on its structure, it is likely to interact with biological molecules through covalent bonding or non-covalent interactions. The chloroacetyl group may act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl N-[2-[(2-chloroacetyl)amino]-1-(2,3-dichlorophenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl3N2O3/c1-15(2,3)23-14(22)20-11(8-19-12(21)7-16)9-5-4-6-10(17)13(9)18/h4-6,11H,7-8H2,1-3H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPZOWBHLWUZTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CNC(=O)CCl)C1=C(C(=CC=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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